![molecular formula C22H17N3O5 B5142221 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide, commonly known as MNBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBD belongs to the class of benzoxazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
MNBD has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. MNBD has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may have applications in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of MNBD is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. MNBD has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. It has also been found to inhibit the activity of the enzyme COX-2, which is involved in inflammation.
Biochemical and Physiological Effects
MNBD has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). MNBD has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may have applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
MNBD has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe compound to work with in the lab. However, MNBD has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and treatment regimen for MNBD.
Future Directions
There are several future directions for research on MNBD. One area of research is the development of MNBD-based anticancer drugs. MNBD has been shown to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo and its potential as a cancer treatment. Another area of research is the development of MNBD-based anti-inflammatory and anti-oxidant drugs. MNBD has been found to exhibit these properties, and further research is needed to determine its potential applications in the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of MNBD and its potential applications in scientific research.
Synthesis Methods
MNBD can be synthesized using a multi-step process involving the reaction of 4-methoxyaniline with salicylic acid followed by the condensation of the resulting product with 2-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting product is MNBD, which can be purified using column chromatography.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-13-17(4-3-5-19(13)25(27)28)21(26)23-15-8-11-20-18(12-15)24-22(30-20)14-6-9-16(29-2)10-7-14/h3-12H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJVUHNIMLOTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide |
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